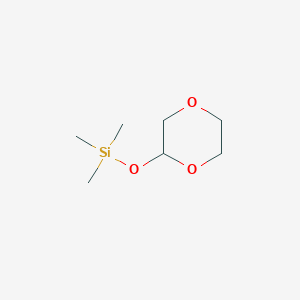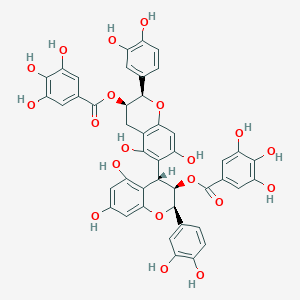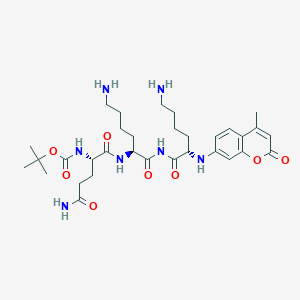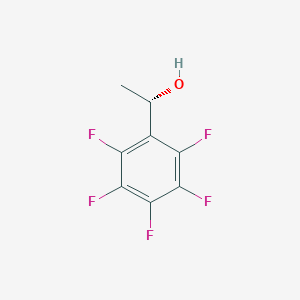![molecular formula C34H32N2O4 B024521 6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one CAS No. 102232-11-1](/img/structure/B24521.png)
6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of a spiro linkage between an isobenzofuran and a xanthenone moiety The compound’s structure is further modified by various substituents, including an ethyl group, a tetrahydrofuranyl group, a methyl group, and a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Isobenzofuran Moiety: The isobenzofuran moiety can be synthesized through a cyclization reaction involving an ortho-phthalaldehyde derivative and a suitable nucleophile.
Formation of Xanthenone Moiety: The xanthenone moiety can be synthesized through a Friedel-Crafts acylation reaction involving a phenol derivative and a phthalic anhydride.
Spiro Linkage Formation: The spiro linkage is formed by reacting the isobenzofuran and xanthenone moieties under specific conditions, such as the presence of a Lewis acid catalyst.
Substituent Introduction: The various substituents (ethyl, tetrahydrofuranyl, methyl, and phenylamino groups) are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and tetrahydrofuranyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the xanthenone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of catalysts or under specific conditions (e.g., elevated temperature, acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylamino group can yield nitroso or nitro derivatives, while reduction of the xanthenone carbonyl group can produce alcohol derivatives.
科学研究应用
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure and functional groups make it a valuable tool for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique optical and electronic properties.
作用机制
The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, disrupting the double helix and interfering with DNA replication and transcription.
相似化合物的比较
Similar Compounds
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one: This compound shares the spiro linkage and core structure but lacks the additional substituents found in Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)-.
Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethylamino]-3’-methyl-2’-(phenylamino)-: This compound is similar but lacks the tetrahydrofuranyl group.
Uniqueness
The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 6’-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3’-methyl-2’-(phenylamino)- lies in its combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tetrahydrofuranyl group, in particular, enhances its solubility and bioavailability, making it a more versatile compound for various research and industrial applications.
属性
CAS 编号 |
102232-11-1 |
|---|---|
分子式 |
C34H32N2O4 |
分子量 |
532.6 g/mol |
IUPAC 名称 |
2'-anilino-6'-[ethyl(oxolan-2-ylmethyl)amino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H32N2O4/c1-3-36(21-25-12-9-17-38-25)24-15-16-28-32(19-24)39-31-18-22(2)30(35-23-10-5-4-6-11-23)20-29(31)34(28)27-14-8-7-13-26(27)33(37)40-34/h4-8,10-11,13-16,18-20,25,35H,3,9,12,17,21H2,1-2H3 |
InChI 键 |
YUPZYTYZQUALBH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C |
规范 SMILES |
CCN(CC1CCCO1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)NC7=CC=CC=C7)C |
Key on ui other cas no. |
102232-11-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


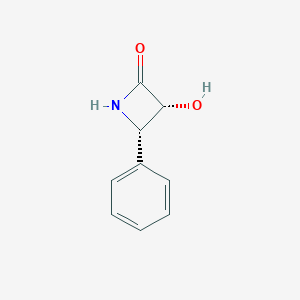

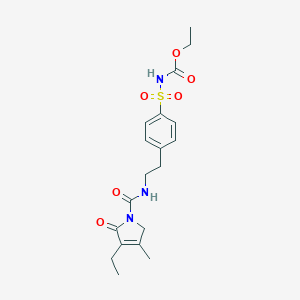
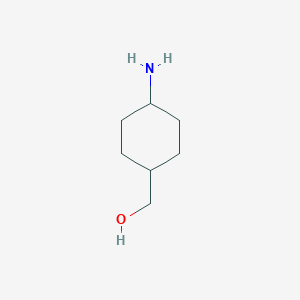


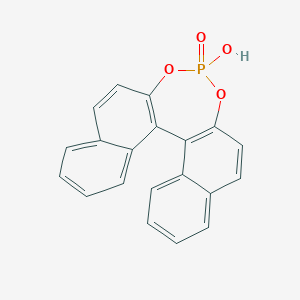

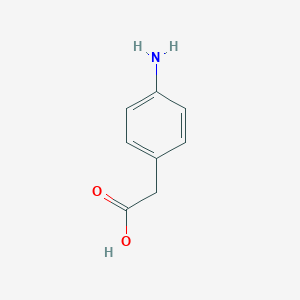
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
